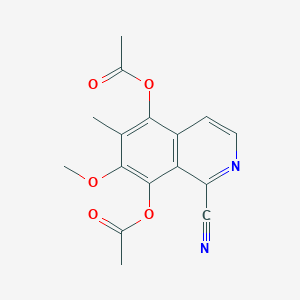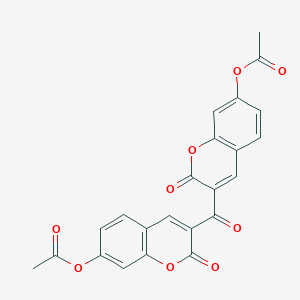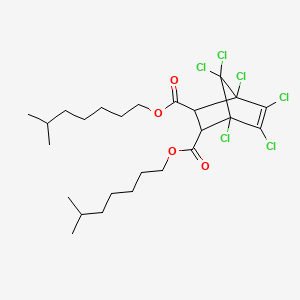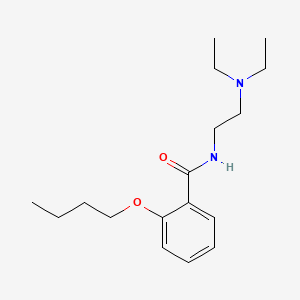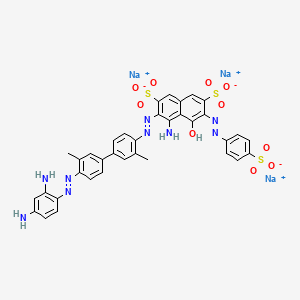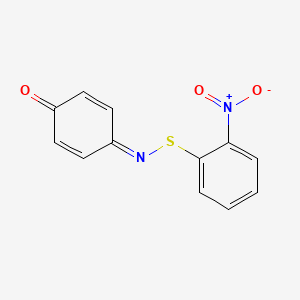![molecular formula C9H16O2 B14452908 [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol CAS No. 74850-80-9](/img/structure/B14452908.png)
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol is a chemical compound with the molecular formula C10H18O2 It is an epoxide, which is a three-membered cyclic ether, and contains a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of enzymes or the expression of genes, which may underlie its biological effects.
Comparación Con Compuestos Similares
[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol can be compared with other similar compounds such as:
Epoxides: Similar to other epoxides, it can undergo ring-opening reactions.
Alcohols: The presence of the hydroxyl group allows for similar reactivity as other alcohols.
Chiral Compounds: Its chiral nature makes it useful in asymmetric synthesis, similar to other chiral epoxides.
List of Similar Compounds
- 2,3-Epoxygeraniol
- 3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde
- 2,3-Epoxygeranial
This compound’s unique combination of an epoxide ring and a hydroxyl group, along with its chiral nature, distinguishes it from other similar compounds and makes it valuable in various fields of research.
Propiedades
Número CAS |
74850-80-9 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
[(2R,3R)-3-(4-methylpent-3-enyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-3-5-8-9(6-10)11-8/h4,8-10H,3,5-6H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
ONPMQDWYFORERY-RKDXNWHRSA-N |
SMILES isomérico |
CC(=CCC[C@@H]1[C@H](O1)CO)C |
SMILES canónico |
CC(=CCCC1C(O1)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


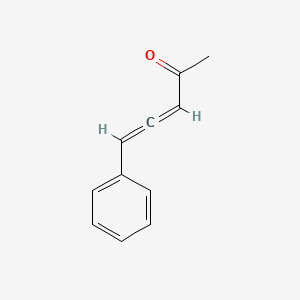
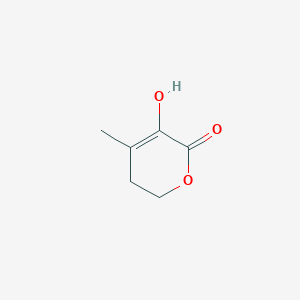
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)

